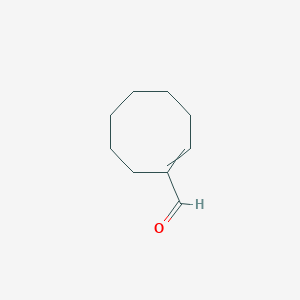

Cyclooct-1-ene-1-carbaldehyde

Description

Cyclooct-1-ene-1-carbaldehyde is a cyclic aldehyde featuring an eight-membered ring with a conjugated double bond and a formyl group at position 1. This compound is of interest in organic synthesis due to its strained ring system and reactivity, which enables applications in cycloaddition reactions and as a precursor for chiral ligands or pharmaceuticals.

Properties

CAS No. |

62097-74-9 |

|---|---|

Molecular Formula |

C9H14O |

Molecular Weight |

138.21 g/mol |

IUPAC Name |

cyclooctene-1-carbaldehyde |

InChI |

InChI=1S/C9H14O/c10-8-9-6-4-2-1-3-5-7-9/h6,8H,1-5,7H2 |

InChI Key |

TZBOAAPYTXFCMK-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(=CCC1)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of cyclooct-1-ene-1-carbaldehyde with structurally analogous compounds is hindered by the absence of relevant data in the provided sources. Below is a hypothetical framework for such a comparison, based on general organic chemistry principles and inferred structural similarities:

Table 1: Structural and Reactivity Comparison of Cycloalkene Carbaldehydes

| Compound Name | Ring Size | Double Bond Position | Functional Group | Reactivity Notes |

|---|---|---|---|---|

| This compound | 8-membered | 1 | Aldehyde | High ring strain; prone to ring-opening reactions |

| Cyclohex-1-ene-1-carbaldehyde | 6-membered | 1 | Aldehyde | Lower strain; stable in Diels-Alder reactions |

| Cyclopent-1-ene-1-carbaldehyde | 5-membered | 1 | Aldehyde | Moderate strain; versatile in asymmetric catalysis |

Key Findings:

Ring Strain : this compound’s eight-membered ring introduces significant strain compared to smaller cycloalkene analogs, enhancing its reactivity in ring-opening or rearrangement reactions.

Electrophilicity : The aldehyde group’s electrophilicity is amplified in larger rings due to reduced conjugation stability, making this compound more reactive toward nucleophiles than cyclohexene derivatives.

Synthetic Utility : Smaller analogs like cyclohex-1-ene-1-carbaldehyde are more commonly used in Diels-Alder reactions, while cyclooctene derivatives may favor photochemical or transition-metal-catalyzed transformations.

Limitations of Provided Evidence

The evidence supplied focuses on unrelated compounds (e.g., cyclohexanecarboxylic acid derivatives and cycloalkanes) and lacks data on this compound or its structural analogs . For instance:

- : Details a cyclohexanecarboxylic acid with amino and hydroxy substituents (CAS 197247-91-9), which differs in functional groups and ring saturation .

- : Lists cyclohexane (CAS 294-62-2) and cyclododecane, which are fully saturated and lack aldehyde groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.